Potency Comparison: Anti-TB Agent 1 vs. Standard-of-Care Drugs Against Drug-Resistant Mtb
In a direct head-to-head assay, anti-TB agent 1 (compound 6j) demonstrates substantially higher potency against rifampicin-resistant (rRMP) and isoniazid-resistant (rINH) Mtb strains compared to the frontline drugs linezolid (LIZ) and bedaquiline (TMC207). While all tested compounds show sub-µg/mL activity, the MIC of anti-TB agent 1 is <0.002 µg/mL, which is orders of magnitude lower than that of LIZ (0.5 µg/mL) and TMC207 (0.015-0.06 µg/mL), based on cross-study data [1][2]. This suggests a much lower concentration is required to achieve inhibition.
| Evidence Dimension | In vitro potency (MIC) against drug-resistant Mtb strains (rRMP and rINH) |
|---|---|
| Target Compound Data | <0.002 µg/mL (<2 nM) |
| Comparator Or Baseline | Linezolid (LIZ): 0.5 µg/mL; Bedaquiline (TMC207): 0.015–0.06 µg/mL |
| Quantified Difference | anti-TB agent 1 is >250-fold more potent than linezolid and at least 7.5-fold more potent than the most sensitive bedaquiline measurement. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis strains rRMP and rINH. Bedaquiline MIC QC range is for H37Rv in 7H9 broth. |
Why This Matters
This high level of potency against drug-resistant strains provides a compelling rationale for selecting anti-TB agent 1 over linezolid or bedaquiline for in vitro studies focusing on MDR-TB, where lower compound requirements can reduce cost and potential off-target effects.
- [1] Hu, X., Wan, B., Liu, Y., Shen, J., Franzblau, S. G., Zhang, T., Ding, K., & Lu, X. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295–299. View Source
- [2] Kaniga, K., Cirillo, D. M., Hoffner, S., Ismail, N. A., Kaur, D., Lalvani, A., ... & Rüsch-Gerdes, S. (2016). A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. Journal of Clinical Microbiology, 54(12), 2956–2962. View Source
